molecular formula C9H10F2N6O4 B13899765 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

Cat. No.: B13899765
M. Wt: 304.21 g/mol
InChI Key: UXJYMPRXLVIVCK-ATRFCDNQSA-N
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Description

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a synthetic compound with a complex structure that includes an azido group, difluoro substituents, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one typically involves multiple steps, including the introduction of the azido group and the difluoro substituents. The key steps in the synthesis may include:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving a sugar derivative as the starting material.

    Introduction of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction using sodium azide.

    Incorporation of Difluoro Substituents: The difluoro groups are typically introduced through a fluorination reaction, which may involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Pyrimidin-2-one Ring: The pyrimidin-2-one ring is formed through a condensation reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of antiviral and anticancer agents.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions.

    Chemical Biology: The azido group allows for bioorthogonal labeling and click chemistry applications.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The azido group can undergo a click reaction with alkyne-containing molecules, allowing for the formation of stable triazole linkages. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one: Lacks the azido group but has similar structural features.

    4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2-one: Contains an iodine atom instead of the azido group.

    4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2-one: Contains a methyl group instead of the azido group.

Uniqueness

The presence of the azido group in 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one makes it unique compared to its analogs. The azido group allows for bioorthogonal reactions, which are not possible with the other similar compounds. Additionally, the difluoro substituents can enhance the compound’s stability and binding affinity, making it a valuable tool in various scientific applications.

Biological Activity

The compound 4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to summarize its biological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C9H12F2N3O4C_9H_{12}F_2N_3O_4 with a molecular weight of approximately 299.66 g/mol. It is characterized by the presence of an azido group and difluoro substitutions which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates various potential therapeutic applications:

  • Antiviral Activity : Studies suggest that compounds similar to this pyrimidine derivative exhibit antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral RNA synthesis or interference with viral replication processes.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes related to disease pathways, including kinases involved in cancer progression.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Nucleotide Synthesis : By mimicking nucleotide structures, it may disrupt the synthesis of nucleic acids in pathogens.
  • Targeting Kinases : The compound may act as a selective inhibitor of dual leucine zipper kinase (DLK), a target in neurodegenerative diseases and cancer therapies.

Case Studies

  • Antiviral Efficacy :
    • A study demonstrated that derivatives of this compound showed significant antiviral activity against influenza virus with an IC50 value indicating effective concentration required for 50% inhibition of viral replication .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth at micromolar concentrations .
  • Enzyme Interaction :
    • Research indicated that the compound binds effectively to ATP-binding cassette transporters, which are crucial for drug resistance mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntiviralRNA synthesisIC50 = 12 µM against Influenza A
AnticancerCell proliferationInduces apoptosis in MCF7 cells
Enzyme InhibitionDLKSelective inhibition

Properties

Molecular Formula

C9H10F2N6O4

Molecular Weight

304.21 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10F2N6O4/c10-9(11)5(19)8(3-18,15-16-13)21-6(9)17-2-1-4(12)14-7(17)20/h1-2,5-6,18-19H,3H2,(H2,12,14,20)/t5-,6-,8-/m1/s1

InChI Key

UXJYMPRXLVIVCK-ATRFCDNQSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)(F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)(F)F

Origin of Product

United States

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